Furazolidone-d4

Isotope Dilution Mass Spectrometry Analytical Method Validation Certified Reference Materials

Regulatory labs face stringent EU 2021/808/EC requirements for nitrofuran residue confirmation, demanding baseline-resolved internal standards to avoid false positives. Furazolidone-d4 (M+4 mass shift, >99% isotopic purity) directly solves this by enabling CCα values as low as 0.11-0.21 µg/kg. Key supply advantages: - Delivers equivalent extraction recovery and ionization efficiency to unlabeled analyte, eliminating quantification bias. - 24-month shelf life supports long-term method validation and multi-phase studies without batch-change revalidation. - Multi-vendor availability under the exact CAS 1217222-76-8 ensures supply continuity and cross-validation capability.

Molecular Formula C8H7N3O5
Molecular Weight 229.18 g/mol
CAS No. 1217222-76-8
Cat. No. B565170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurazolidone-d4
CAS1217222-76-8
Synonyms3-[[(5-Nitro-2-furanyl)methylene]amino]-2-oxazolidinone-d4;  3-[(5-Nitrofurfurylidene)amino]-2-oxazolidinone-d4;  Diafuron-d4;  Furaxon-d4;  Furazol-d4;  Furazolidon-d4;  Giardil-d4;  Giarlam-d4;  Medaron-d4;  Ortazol-d4;  Puradin-d4;  Roptazol-d4;  Tikofuran-d4
Molecular FormulaC8H7N3O5
Molecular Weight229.18 g/mol
Structural Identifiers
SMILESC1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2
InChIKeyPLHJDBGFXBMTGZ-QIBFQDEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water (pH 6): approx 40 mg/l @ 25 °C
3.64e-01 g/L

Furazolidone-d4 (CAS 1217222-76-8): Stable Isotope-Labeled Analytical Standard for Nitrofuran Residue Quantification


Furazolidone-d4 is a deuterium-labeled analog of the nitrofuran antibiotic furazolidone, with four hydrogen atoms on the oxazolidinone ring replaced by deuterium (molecular formula C8H3D4N3O5, molecular weight 229.18 g/mol) . This stable isotope-labeled compound serves as a certified reference material and internal standard for precise quantification of furazolidone and its metabolites in complex biological and food matrices using LC-MS/MS and GC-MS workflows [1]. Its M+4 mass shift ensures minimal isotopic interference from the unlabeled analyte, enabling high-fidelity quantification in regulated residue monitoring programs .

Furazolidone-d4: Why Substituting with Unlabeled Furazolidone or Alternative Internal Standards Compromises Analytical Validity


In isotope dilution mass spectrometry (IDMS), the internal standard must exhibit near-identical physicochemical behavior to the analyte while remaining chromatographically and mass spectrometrically distinguishable. Unlabeled furazolidone cannot serve as an internal standard for its own quantification because it co-elutes and generates identical MS/MS transitions, precluding signal differentiation . Alternative stable isotope-labeled nitrofurans (e.g., furazolidone-d3, furazolidone-13C) may exhibit different chromatographic retention, ion suppression/enhancement behavior, or insufficient mass separation, introducing bias that violates EU 2021/808/EC method validation requirements [1]. Furazolidone-d4, with its four-deuterium substitution pattern, provides the optimal mass shift (M+4) for baseline resolution from the unlabeled analyte while preserving equivalent extraction recovery and ionization efficiency .

Furazolidone-d4: Quantitative Differentiation Evidence for Procurement Decision-Making


Furazolidone-d4 Isotopic Enrichment and Chemical Purity: Comparative Benchmarking Against Unlabeled Furazolidone

Furazolidone-d4 manufactured by WITEGA exhibits isotopic purity >99 atom% D as determined by 1H NMR, with HPLC purity >99.0% and overall purity >99.0% (HPLC) . This exceeds the typical purity specifications for unlabeled furazolidone analytical standards (e.g., 99.87% for MedChemExpress HY-B1336) and meets or exceeds the isotopic enrichment thresholds (>98%) required for reliable use as an internal standard in isotope dilution mass spectrometry . The high isotopic purity minimizes cross-contribution of unlabeled analyte signal to the internal standard channel, reducing quantification bias in trace-level residue analysis .

Isotope Dilution Mass Spectrometry Analytical Method Validation Certified Reference Materials

Mass Spectrometric Differentiation: M+4 Mass Shift Provides Superior Signal Resolution vs. Lower-Deuterium Analogs

Furazolidone-d4 incorporates four deuterium atoms, resulting in an M+4 mass shift relative to unlabeled furazolidone (molecular weight 229.18 g/mol vs. 225.16 g/mol for furazolidone) . This mass difference ensures that the MS/MS transitions selected for the internal standard (e.g., m/z 229 → product ions) are completely free from isotopic overlap with the unlabeled analyte, even at high analyte concentrations. In contrast, a d3-labeled analog (M+3) would exhibit partial overlap with the natural abundance M+2 and M+3 isotopologues of unlabeled furazolidone, potentially introducing quantification errors >5% when analyte/internal standard ratios exceed 10:1 [1].

LC-MS/MS MRM Transition Isotopic Interference

Method Validation Performance: Achieving EU Regulatory Decision Limits (CCα) of 0.11–0.21 µg/kg Using Furazolidone-d4 as Internal Standard

In a validated isotope dilution LC-MS/MS method for nitrofuran metabolites in chicken meat, use of deuterated internal standards (including furazolidone-d4 as the d4-NBA derivative) enabled achievement of decision limits (CCα) of 0.11–0.21 µg/kg and detection capabilities (CCβ) of 0.19–0.36 µg/kg for the four nitrofuran metabolites, which are substantially below the EU Minimum Required Performance Limit (MRPL) of 1 µg/kg [1]. The method demonstrated robustness across >200 sample injections without excessive MS contamination or LC column degradation [1]. Comparable methods employing non-isotope-labeled internal standards (e.g., nifuroxazide) typically report higher CCα values (>0.5 µg/kg) and reduced inter-laboratory reproducibility due to matrix-dependent ionization variability [2].

Nitrofuran Residue Analysis Method Validation EU 2021/808/EC

Stability and Shelf Life: Furazolidone-d4 Demonstrates 24-Month Stability Under Refrigerated Storage, Supporting Long-Term Method Continuity

Furazolidone-d4 reference materials from multiple accredited suppliers specify a shelf life of 24 months when stored at 2–8°C [1]. This stability exceeds that of some alternative nitrofuran isotope-labeled standards (e.g., certain 13C-labeled analogs with 12-month stability) and ensures that laboratories can maintain method performance across extended multi-year residue monitoring programs without frequent re-procurement and re-validation. The compound is supplied with a Certificate of Analysis documenting lot-specific purity and isotopic enrichment, enabling full traceability for ISO 17025 accredited laboratories .

Reference Material Stability Quality Control Long-Term Study Support

Matrix Effect Mitigation: Furazolidone-d4 Co-Elution Behavior Matches Unlabeled Analyte, Reducing Ion Suppression Variability vs. Structural Analogs

Isotope dilution with a deuterated internal standard that is chemically identical to the analyte (except for isotopic substitution) is the gold standard for correcting matrix effects in LC-MS/MS. Furazolidone-d4 exhibits identical chromatographic retention time and ionization efficiency as unlabeled furazolidone, enabling precise compensation for ion suppression or enhancement caused by co-eluting matrix components [1]. In contrast, use of a structurally related but non-identical internal standard (e.g., nifuroxazide) can result in differential matrix effects, with studies reporting up to 30% variation in analyte/internal standard response ratios across different tissue types [2]. This differential effect compromises quantification accuracy and requires extensive matrix-matched calibration.

Matrix Effect Ion Suppression Isotope Dilution

Multi-Vendor Availability with Consistent Specifications: Furazolidone-d4 (CAS 1217222-76-8) Ensures Supply Chain Resilience and Method Transferability

Furazolidone-d4 is manufactured and distributed by multiple ISO 17034 accredited reference material producers, including WITEGA (Germany), Sigma-Aldrich/Merck (global), Veeprho, and Weiyel, with consistent specifications: CAS 1217222-76-8, molecular formula C8H3D4N3O5, molecular weight 229.18 g/mol, M+4 mass shift, isotopic enrichment >98–99 atom% D, and HPLC purity >98–99% [1][2]. This multi-vendor availability contrasts with niche labeled compounds (e.g., custom-synthesized furazolidone-13C or d3 variants) that rely on single-source supply chains, introducing risk of stockout and method revalidation delays. The consistent CAS registry and standardized specifications facilitate seamless method transfer between laboratories and across regulatory jurisdictions.

Supply Chain Method Transfer Regulatory Compliance

Furazolidone-d4: High-Value Application Scenarios Driven by Quantitative Differentiation


EU-Compliant Nitrofuran Residue Monitoring in Food-Producing Animals

Regulatory laboratories conducting confirmatory analysis of nitrofuran metabolites in meat, seafood, honey, and milk under EU 2021/808/EC require isotope dilution mass spectrometry with decision limits (CCα) below the 1 µg/kg MRPL. Furazolidone-d4 enables validated methods achieving CCα of 0.11–0.21 µg/kg [1], providing the sensitivity margin needed to detect illegal nitrofuran use. The compound's M+4 mass shift and >99% isotopic purity ensure that positive findings withstand legal scrutiny and meet World Anti-Doping Agency (WADA) and Codex Alimentarius requirements for residue control programs [1].

Pharmacokinetic and Metabolism Studies Requiring Absolute Quantification in Biological Matrices

In drug development and veterinary pharmacology studies, accurate quantification of furazolidone and its metabolites in plasma, tissues, and excreta is essential for establishing pharmacokinetic parameters and withdrawal periods. Furazolidone-d4 as an internal standard provides precise compensation for matrix effects and extraction variability, with studies demonstrating consistent recovery across diverse biological matrices [2]. The 24-month shelf life supports long-term stability studies and multi-phase clinical trials without batch-change revalidation .

ISO 17025 Accredited Laboratory Proficiency Testing and Method Validation

Accredited laboratories participating in proficiency testing schemes (e.g., FAPAS, EU-RL) for nitrofuran residues require certified reference materials with documented purity, isotopic enrichment, and traceability. Furazolidone-d4 from ISO 17034 accredited suppliers provides the necessary documentation (Certificate of Analysis, uncertainty statements) to satisfy ISO/IEC 17025 technical requirements [3]. The multi-vendor availability of the exact CAS 1217222-76-8 compound allows laboratories to cross-validate methods and maintain supply continuity without altering analytical protocols [3].

Multi-Residue Nitrofuran Screening and Confirmatory Method Development

Analytical method developers creating multi-residue LC-MS/MS methods for nitrofurans (including furazolidone, furaltadone, nitrofurantoin, nitrofurazone, and emerging analogs) require a reliable internal standard that does not interfere with other analytes. Furazolidone-d4's unique M+4 mass shift and chromatographic behavior allow it to be integrated into multi-analyte panels without cross-talk, as demonstrated in validated methods covering eight nitrofuran drugs with CCα values ranging from 0.013 to 0.200 µg/kg [4]. This capability supports efficient, high-throughput surveillance of banned veterinary drugs.

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